REACTION_CXSMILES
|
[F:1][CH:2]([F:14])[O:3][C:4]1[N:9]=[C:8]2[S:10][C:11]([NH2:13])=[N:12][C:7]2=[CH:6][CH:5]=1.[N:15]1([C:20](N2C=CN=C2)=[S:21])[CH:19]=[CH:18][N:17]=[CH:16]1>C(#N)C>[F:14][CH:2]([F:1])[O:3][C:4]1[N:9]=[C:8]2[S:10][C:11]([NH:13][C:20]([N:15]3[CH:19]=[CH:18][N:17]=[CH:16]3)=[S:21])=[N:12][C:7]2=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C2C(=N1)SC(=N2)N)F
|
Name
|
|
Quantity
|
311 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=S)N1C=NC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=CC=C2C(=N1)SC(=N2)NC(=S)N2C=NC=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.72 mmol | |
AMOUNT: MASS | 296 mg | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |